Ethyl 2-(3-bromophenyl)-2-cyanoacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring.
Mode of Action
This compound interacts with its target through a free radical reaction. The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group. This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group.
Biochemical Pathways
The reaction of this compound primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers. This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether. The resulting products can then participate in various biochemical pathways, depending on their specific structures.
Biological Activity
Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H10BrNO2
- Molecular Weight : 276.11 g/mol
- CAS Number : 683220-28-2
The presence of the bromine atom in the phenyl ring significantly influences its biological activity, particularly in terms of antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
- Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.19 |
| Bacillus subtilis | 1.17 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound may have potential as a therapeutic agent in treating bacterial infections, particularly those caused by resistant strains.
Antioxidant Activity
This compound has also been studied for its antioxidant properties. It protects neuronal cells from oxidative stress, which is crucial for preventing neurodegenerative diseases. The compound's ability to scavenge free radicals was assessed using various assays, showing significant protective effects on cultured neurons exposed to toxic agents.
Anticancer Potential
A promising area of research involves the anticancer activity of this compound. Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- B16F10 (melanoma)
The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Specific IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 8 |
| B16F10 | 12 |
These findings suggest that this compound may be a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Radical Scavenging : Its antioxidant properties help in neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In one study, it was administered in vitro to cancer cell lines, resulting in significant reduction in cell viability compared to untreated controls.
- Another study focused on its application in treating bacterial infections in animal models, demonstrating effective reduction in infection severity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their properties are compared below:
Substituent Effects :
- Bromine position : The 3-bromophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions. Para-substituted analogs (e.g., 4-bromopyridinyl) exhibit distinct electronic properties due to resonance effects .
- Ester groups: tert-Butyl esters (e.g., C₁₄H₁₆BrNO₂) offer superior hydrolytic stability compared to ethyl esters, advantageous in prolonged storage .
Physicochemical Properties
- Photoluminescence: Cyanoacetate derivatives (e.g., ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate) demonstrate amplified spontaneous emission (ASE) in polymer matrices, with thresholds influenced by bulky substituents .
- Solubility: Ethyl esters generally exhibit higher solubility in organic solvents (e.g., acetone, DCM) compared to tert-butyl analogs, which favor non-polar media .
Preparation Methods
General Synthetic Strategy
The compound Ethyl 2-(3-bromophenyl)-2-cyanoacetate belongs to the class of ethyl 3-aryl-2-cyanoacrylates. The general synthetic approach involves:
- Preparation of ethyl cyanoacetate or its derivatives.
- Introduction of the 3-bromophenyl substituent onto the cyanoacetate backbone.
- Esterification and purification steps to obtain the target compound.
Preparation via Alkylation of Sodium Cyanoacetate with 3-Bromophenyl Halides
One of the principal methods involves the alkylation of sodium cyanoacetate with aryl halides, specifically 3-bromobenzyl bromide or related halides, under phase-transfer catalysis conditions.
- Sodium cyanoacetate is generated or used in aqueous solution.
- The reaction occurs in a biphasic aqueous/organic system.
- A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates transfer of the nucleophile into the organic phase.
- The organic phase contains the 3-bromophenyl halide (usually bromide or chloride).
- The reaction is conducted under heating (around 100 °C) for several hours.
- After completion, phases are separated, and the organic layer is purified to isolate the ethyl cyanoacetate derivative.
Representative reaction conditions and results:
| Parameter | Condition/Value |
|---|---|
| Reactants | Sodium cyanoacetate (aqueous), 3-bromophenyl bromide |
| Catalyst | Tetrabutylammonium bromide (quaternary ammonium salt) |
| Solvent system | Chlorobenzene/water or tert-butyl methyl ether/water |
| Temperature | 100 °C |
| Reaction time | 3.5 hours |
| Yield | Approx. 65% for ethyl cyanoacetate derivatives (general) |
This method is well-documented in patent literature and offers a scalable, efficient route to cyanoacetic esters with aryl substituents including bromine at the 3-position.
Synthesis of Ethyl (E)-3-(3-bromophenyl)-2-cyanoacrylate via Knoevenagel Condensation
Another common approach is the Knoevenagel condensation of ethyl cyanoacetate with 3-bromobenzaldehyde under basic conditions.
- Ethyl cyanoacetate is reacted with 3-bromobenzaldehyde in the presence of a base such as piperidine or DBU.
- The reaction is conducted in a suitable solvent like ethanol or DMF.
- The condensation leads to the formation of ethyl (E)-3-(3-bromophenyl)-2-cyanoacrylate with high stereoselectivity.
- The product is purified by recrystallization or chromatography.
This method is widely used for synthesizing ethyl 3-aryl-2-cyanoacrylates, including the 3-bromophenyl derivative, due to its simplicity and moderate to high yields.
Advanced Synthetic Modifications and Functionalization
Research has demonstrated that ethyl 3-aryl-2-cyanoacrylates, including the 3-bromophenyl variant, can be further transformed into more complex molecules such as diethyl 5-amino-3-arylfuran-2,4-dicarboxylates through reaction with ethyl glycinate hydrochloride in DMF at 95 °C using DBU as a base.
- Starting from ethyl (E)-3-(3-bromophenyl)-2-cyanoacrylate.
- Reaction with ethyl glycinate hydrochloride (2.5 equiv) in DMF.
- DBU (1 equiv) and water (1 mmol) are added.
- Stirring at 95 °C for 12 hours.
- Product yields around 50-55% for 3-bromo substituted derivatives.
- Purification by flash chromatography.
This transformation is valuable for generating densely substituted heterocycles and demonstrates the synthetic utility of the this compound intermediate.
Data Table: Yields of Substituted Ethyl 3-Aryl-2-Cyanoacrylates and Derivatives
| Entry | Substituent (R) | Product Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Methyl (4-Me) | Diethyl 5-amino-3-(4-methylphenyl)furan-2,4-dicarboxylate | 53 |
| 2 | 4-Methoxy (4-MeO) | Corresponding furan derivative | 57 |
| 3 | 4-Bromo (4-Br) | Corresponding furan derivative | 55 |
| 4 | 3-Methyl (3-Me) | Corresponding furan derivative | 57 |
| 7 | 2,4-Dibromo (2,4-Br2) | Corresponding furan derivative | 52 |
| 8 | 2-Bromo (2-Br) | Corresponding furan derivative | 50 |
| 9 | 3-Chloro (3-Cl) | Corresponding furan derivative | 55 |
| Note: | 3-Bromo (3-Br) | Expected yields similar to 4-Br and 2-Br derivatives | ~50-55 |
This table illustrates yields for various aryl-substituted cyanoacrylates undergoing further transformations, indicating that 3-bromo substituents typically afford moderate to good yields under optimized conditions.
Alternative Esterification via Coupling Reagents
A more specialized method involves the use of coupling reagents such as ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate for ester synthesis.
- This method uses activated esters formed by reaction of cyanoacetic acid derivatives with trichlorobenzoyl chloride and DMAP.
- The activated intermediate undergoes nucleophilic substitution with ethanol or other nucleophiles.
- This approach allows for stereoselective and efficient ester formation.
- The method is useful when high purity and specific stereochemistry are required.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylation of sodium cyanoacetate | Phase-transfer catalysis, aqueous/organic biphasic system, 3-bromophenyl halide | Scalable, moderate to good yield | Requires phase-transfer catalyst, heating |
| Knoevenagel condensation | Condensation of ethyl cyanoacetate with 3-bromobenzaldehyde under base catalysis | Simple, stereoselective, good yields | May require purification steps |
| Reaction with ethyl glycinate hydrochloride | Conversion to heterocyclic derivatives under DBU in DMF at 95 °C | Enables further functionalization | Moderate yields, longer reaction time |
| Coupling reagent activation | Use of activated esters for esterification | High purity, stereoselective | More complex reagents and steps |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-bromophenyl)-2-cyanoacetate?
- Methodology : A three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indoles in acetone under reflux for 5 hours has been reported for analogous compounds. This method avoids catalysts and achieves yields of 60–75%. Key steps include nucleophilic substitution and cyclization, with purification via column chromatography using ethyl acetate/hexane mixtures .
- Characterization : Confirm structure using ¹H/¹³C NMR (in CDCl₃), IR (cyano stretch ~2200 cm⁻¹), and elemental analysis for C, H, N .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Analysis : The cyano group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR. The ester carbonyl (C=O) resonates at ~165–170 ppm. Aromatic protons from the 3-bromophenyl group show splitting patterns consistent with substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 296.9932 (C₁₁H₁₀BrNO₂⁺) with isotopic patterns matching bromine .
Q. What are the solubility and stability considerations for this compound during storage?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in acetone or ethyl acetate. Insoluble in water .
- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester/cyano groups. Stability exceeds 24 months under inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in multi-component syntheses?
- Parameter Tuning : Vary solvent polarity (e.g., DMF vs. acetone) to control reaction kinetics. Reflux in acetone reduces side reactions compared to higher-boiling solvents .
- Stoichiometry : Use a 1:1:1 molar ratio of reactants to avoid excess unreacted intermediates. Monitor via TLC at 30-minute intervals .
Q. What role does the 3-bromophenyl moiety play in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Reactivity : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in THF/water (3:1) at 80°C for 12 hours .
- Challenges : Competing hydrolysis of the cyano group requires anhydrous conditions. Use molecular sieves to scavenge moisture .
Q. How is this compound utilized in photoluminescence studies?
- Application : Derivatives with bulky trityloxyethyl groups exhibit amplified spontaneous emission (ASE) in polyvinylcarbazole (PVK) matrices. Optimize dye:polymer ratios (15–20 wt%) to reduce intermolecular quenching and achieve low ASE thresholds .
- Characterization : Measure photoluminescence quantum yield (PLQY) using integrating spheres and excitation thresholds via pulsed laser systems .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Techniques : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Calibrate against synthetic standards for brominated byproducts .
- Limitations : Cyano group instability under acidic conditions necessitates neutral mobile phases .
Q. How does the compound serve as a precursor in medicinal chemistry applications?
- Case Study : this compound derivatives are intermediates in synthesizing imidazo[4,5-b]pyridine carboxamides, which exhibit kinase inhibition. Key steps include amidation and cyclization under mild conditions (rt, 24h) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
